molecular formula C16H8ClN3O5 B2387555 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 890641-87-9

2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2387555
CAS No.: 890641-87-9
M. Wt: 357.71
InChI Key: RCVUVZBVEVIUPT-UHFFFAOYSA-N
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Description

2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a novel, synthetically derived small molecule designed for advanced pharmaceutical and biological research. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold renowned for its significant and diverse biological activities . The molecular structure integrates two furan rings and a chloronitrophenyl substituent, a feature known to enhance lipophilicity and facilitate transport through biological membranes, thereby improving interaction with intracellular targets . The primary research value of this compound lies in its potential as a multi-target therapeutic agent. 1,3,4-Oxadiazole derivatives have demonstrated remarkable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . The presence of electronegative groups, such as the chlorine and nitro moieties on the phenyl ring, is a recognized strategy to further boost these antimicrobial properties . Concurrently, this compound is of high interest in anticancer research . 1,3,4-Oxadiazole-based hybrids are investigated for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The molecule's planar structure allows for potential intercalation into DNA or π-π stacking interactions with proteins, which can influence its mechanism of action . This product is provided for research purposes to support the development of new chemotherapeutic and antimicrobial agents. It is intended for use in in vitro assays, molecular docking studies, and as a precursor in synthetic chemistry. For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O5/c17-11-8-9(20(21)22)3-4-10(11)12-5-6-14(24-12)16-19-18-15(25-16)13-2-1-7-23-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUVZBVEVIUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbohydrazide

The preparation begins with esterification of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid (I ) using thionyl chloride in methanol, yielding methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate (II ). Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 6 h) generates the carbohydrazide intermediate (III ) in 78–85% yield.

Critical parameters :

  • Excess hydrazine hydrate (2.5 equiv.) minimizes ester hydrolysis byproducts.
  • Anhydrous ethanol prevents competitive ester saponification during hydrazide formation.

Cyclocondensation with Furan-2-carboxylic Acid

Equimolar quantities of III and furan-2-carboxylic acid (IV ) undergo cyclodehydration in phosphorus oxychloride (5 mL/mmol) at 110°C for 8–10 hours. The reaction proceeds via diacylhydrazine formation, followed by POCl3-mediated elimination of water (Figure 1).

Optimization insights :

  • Temperature : Reactions below 100°C result in incomplete cyclization (yields <45%).
  • Solvent : Neat POCl3 outperforms diluted systems by enhancing electrophilic activation of the carbonyl groups.
  • Workup : Quenching the reaction mixture onto crushed ice followed by sodium bicarbonate neutralization (pH 7–8) precipitates the crude product. Recrystallization from ethanol:water (3:1) affords pure oxadiazole (62–68% yield).

Table 1. Cyclodehydration Conditions and Yields

Parameter Value Range Optimal Value Yield Impact
POCl3 Volume (mL/mmol) 3–7 5 Maximizes yield at 5 mL
Reaction Time (h) 6–12 8 >10 h increases decomposition
Temperature (°C) 90–120 110 <100°C slows kinetics
Hydrazide Purity 85–95% >90% Lower purity reduces yield by 15–20%

Microwave-Assisted Cyclization Pathway

Hydrazone Intermediate Formation

Alternative routes employ microwave irradiation to accelerate the cyclization step. Furan-2-carbohydrazide (V ) reacts with 2-chloro-4-nitrobenzaldehyde (VI ) in acetic acid (5 mol%) to form the hydrazone (VII ) within 20 minutes (MW, 300 W, 80°C).

Oxidative Cyclization

Hydrazone VII undergoes oxidative ring closure using iodine (1.2 equiv.) and mercury(II) oxide (0.5 equiv.) in dimethylformamide under microwave irradiation (100°C, 15 min). This method bypasses the need for POCl3, achieving 58–63% isolated yield (Figure 2).

Advantages over conventional heating :

  • Time reduction : 15 minutes vs. 8 hours.
  • Byproduct suppression : Lower formation of chlorinated side products.
  • Solvent flexibility : DMF stabilizes intermediates without competing reactions.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • 1,3,4-Oxadiazole ring : Absence of N–H stretch (3200–3350 cm⁻¹) confirms cyclization.
  • C=N Stretch : Sharp band at 1610–1630 cm⁻¹.
  • Nitro group : Asymmetric stretching at 1520 cm⁻¹, symmetric at 1345 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Furan protons: δ 6.45 (d, J = 3.2 Hz, H-3), 7.32 (d, J = 3.2 Hz, H-4).
    • Aromatic protons: δ 8.21 (d, J = 8.8 Hz, H-6), 7.89 (dd, J = 8.8, 2.4 Hz, H-5), 7.76 (d, J = 2.4 Hz, H-3').
  • ¹³C NMR :
    • Oxadiazole C2 and C5: δ 165.8, 167.1 ppm.
    • Furan carbons: δ 110.2 (C-3), 143.5 (C-2).

Mass Spectrometry

  • ESI-MS : m/z 372 [M+H]⁺ correlates with molecular formula C₁₆H₈ClN₃O₅.
  • Fragmentation pattern includes loss of NO₂ (46 amu) and furan rings (68 amu).

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Practical Considerations

Parameter POCl3 Cyclodehydration Microwave Cyclization
Reaction Time 8–10 h 35 min total
Yield 62–68% 58–63%
Byproduct Formation 12–15% 8–10%
Scalability Batch (100 g scale) Limited to 10 g
Safety Corrosive reagents Lower toxicity

Challenges and Optimization Opportunities

Nitro Group Stability

The electron-withdrawing nitro group increases susceptibility to reduction under prolonged heating. Strategies include:

  • Inert atmosphere : Nitrogen sparging reduces nitro → amine side reactions.
  • Temperature modulation : Gradual heating (2°C/min) prevents localized overheating.

Furan Ring Oxidation

Furan moieties undergo partial oxidation to maleic anhydride derivatives above 120°C. Mitigation involves:

  • Radical scavengers : Addition of 0.1 equiv. BHT (butylated hydroxytoluene).
  • Solvent selection : Tetrahydrofuran minimizes oxidation vs. DMF.

Chemical Reactions Analysis

2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Effects : Studies indicate that compounds similar to 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole show antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
  • Antifungal Activity : The compound has also shown antifungal properties against various fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Recent studies highlight the compound's potential in cancer therapy:

  • Mechanism of Action : The nitro group can be reduced to form reactive intermediates that induce apoptosis in cancer cells. For instance, studies on MCF-7 breast cancer cells have shown increased expression of p53 and activation of caspase pathways upon treatment with related oxadiazole derivatives.
  • Cytotoxicity : In vitro evaluations reveal that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values indicating promising anticancer activity.
Activity TypeTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureus, E. coliLow MIC values
AntifungalVarious fungal strainsBroad-spectrum activity
AnticancerMCF-7, HeLa cellsInduction of apoptosis

Industrial Applications

Beyond its pharmacological potential, this compound is being explored for use in various industrial applications:

  • Material Science : It serves as a building block for synthesizing new materials with specific properties.
  • Coatings and Polymers : Its unique chemical structure allows it to be incorporated into coatings that require enhanced durability or specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,3,4-Thiadiazole Analogs :
    Compounds like 2-(2-chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole (I8) () replace the oxadiazole oxygen with sulfur. Thiadiazoles often exhibit enhanced lipophilicity and altered electronic properties, influencing bioavailability and target binding .

Substituent Modifications

  • Chlorophenyl and Nitrophenyl Groups :
    • 2-[5-(4-Chloranyl-2-nitro-phenyl)-2-methyl-furan-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole () differs only in the nitro and chloro substituent positions (4-chloro-2-nitro vs. 2-chloro-4-nitro). Steric and electronic effects from substituent positioning can drastically alter reactivity and biological interactions .
    • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) () lacks the furan bridge but retains electron-withdrawing groups, showing potent anticonvulsant activity .

Functional Group Additions

Physical Properties

Compound Melting Point (°C) Purity (%) Key Substituents
Target Compound Not reported 2-Cl, 4-NO₂ phenyl, furan bridges
I8 (Thiadiazole analog) 145–146 2-Cl phenyl, thiadiazole core
XIV (Oxadiazole with NO₂/Cl) Not reported 4-NO₂, 4-Cl phenyl
19i (Oxetan-3-yloxy derivative) Not reported 98 Oxetane, butanoic acid

Antifungal and Antibacterial Activity

  • Thiadiazole derivatives like I8–I13 () show moderate to high fungicidal activity, attributed to the chloro and nitro groups’ electron-withdrawing effects .
  • The target compound’s furan-oxadiazole framework may enhance membrane permeability, similar to 2-(benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile (), which exhibits robust antifungal properties .

Central Nervous System (CNS) Activity

Antiparasitic Potential

  • Pyrazole-oxadiazole hybrids () inhibit malarial schizont maturation, indicating that furan-linked oxadiazoles could be optimized for antiparasitic applications .

Biological Activity

2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN3O5C_{16}H_{12}ClN_3O_5, with a molecular weight of approximately 343.74 g/mol. The structure features a furan ring and an oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects:

1. Antimicrobial Activity

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that compounds similar to this compound possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against various fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

2. Anticancer Activity

Recent studies highlight the compound's potential in cancer therapy:

  • Mechanism of Action : The nitro group in the structure can be reduced to form reactive intermediates that induce apoptosis in cancer cells. For example, studies on MCF-7 breast cancer cells showed increased expression of p53 and activation of caspase pathways upon treatment with oxadiazole derivatives .
  • Cytotoxicity : In vitro evaluations have revealed that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating promising anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activities of related oxadiazole compounds:

StudyCompoundActivityIC50/MIC Values
17aAnticancer (MCF-7)0.65 µM
22aAntibacterial (S. aureus)1.56 µg/mL
16aAnticancer (SK-MEL-2)Not specified

These findings underscore the potential of oxadiazole derivatives as a new class of therapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Groups : This process generates reactive species that can interact with cellular macromolecules.
  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Through modulation of apoptotic pathways via p53 activation and caspase cleavage.

Q & A

Q. What are the standard synthetic routes for preparing 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid hydrazide. A common method includes:

  • Step 1 : Condensation of furan-2-carboxylic acid hydrazide with carbon disulfide under acidic conditions to form a thiosemicarbazide intermediate.
  • Step 2 : Cyclization via thermal or microwave-assisted methods to form the 1,3,4-oxadiazole core.
  • Step 3 : Functionalization with 2-chloro-4-nitrophenyl and furan-2-yl groups using Suzuki coupling or nucleophilic aromatic substitution, depending on substituent reactivity .
    Key Validation : Monitor reaction progress via TLC and confirm final structure using HRMS and NMR .

Q. How is the compound characterized to confirm its structural integrity?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., nitro groups at ~1520 cm1^{-1}, oxadiazole C=N at ~1600 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., molecular ion peak matching C16H _{16}H _8ClNClN _3OO _5 $).
  • Elemental Analysis (CHN) : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli).
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} determination.
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays.
    Note : Compare results with structurally similar oxadiazoles (e.g., 5-(substituted phenyl)-1,3,4-oxadiazoles showing antitumor activity) .

Advanced Research Questions

Q. How can synthesis yields be optimized for the oxadiazole core under varying conditions?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) while improving yield by 20–30% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance cyclization efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility of nitro-substituted intermediates .
    Data Analysis : Track by HPLC to quantify intermediates and optimize stoichiometric ratios .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect bioactivity?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -NO2_2, -Cl) : Enhance anticancer activity by increasing electrophilicity and DNA intercalation potential.
    • Furan Ring Orientation : Ortho-substituted furans may improve membrane permeability vs. para-substituted analogs.
  • Methodology : Synthesize derivatives (e.g., replacing nitro with -CF3_3) and compare bioactivity via dose-response assays .

Q. How to resolve contradictions in reported biological activity data for similar oxadiazoles?

  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities skewing results.
  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in MTT assays).
  • Structural Analog Comparison : Cross-reference with compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole, which shows consistent antimicrobial trends .

Q. What computational methods support the design of derivatives with enhanced target binding?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR for anticancer activity).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values.
  • ADMET Prediction : SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. How to analyze reaction intermediates when traditional spectroscopic methods fail?

  • X-ray Crystallography : Resolve ambiguous structures (e.g., oxadiazoline vs. oxadiazole tautomers) .
  • LC-MS/MS : Identify transient intermediates with high sensitivity.
  • In Situ IR : Monitor real-time reaction progress for unstable species .

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